molecular formula C13H11Cl2N3OS B11411300 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(3-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11411300
M. Wt: 328.2 g/mol
InChI Key: VCTLNJKXRCERPI-UHFFFAOYSA-N
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Description

5-chloro-N-(3-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.

    Chlorination: Introduction of the chlorine atoms at specific positions on the pyrimidine ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Substitution Reactions: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol or similar reagents.

    Amidation: The carboxamide group is formed by reacting the carboxylic acid derivative with an amine, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.

    Temperature and Pressure: Control of temperature and pressure to optimize yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially forming amines.

    Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins.

    Pathways Involved: The compound could modulate biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid

Uniqueness

  • Substitution Pattern : The specific substitution pattern on the pyrimidine ring and the presence of both chlorine and ethylsulfanyl groups make it unique.
  • Functional Groups : The combination of functional groups (chlorine, ethylsulfanyl, carboxamide) may confer unique chemical and biological properties.

Properties

Molecular Formula

C13H11Cl2N3OS

Molecular Weight

328.2 g/mol

IUPAC Name

5-chloro-N-(3-chlorophenyl)-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H11Cl2N3OS/c1-2-20-13-16-7-10(15)11(18-13)12(19)17-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H,17,19)

InChI Key

VCTLNJKXRCERPI-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

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